molecular formula C14H21N3O3 B7544671 ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate

ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate

Katalognummer B7544671
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: CFPNUXMYVZZXAN-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in the body, which can have a variety of effects on the body.

Wirkmechanismus

Ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate works by stimulating the production of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is found in the pituitary gland and other tissues. This binding activates the production and release of growth hormone and IGF-1, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The effects of ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate on the body are varied and depend on the individual. Some of the reported effects include increased lean body mass, improved bone mineral density, increased appetite, and improved sleep quality. It has also been shown to improve insulin sensitivity and reduce insulin resistance.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate has several advantages for use in lab experiments. It is a non-peptide compound, which makes it easier to synthesize and more stable than peptide compounds. It also has a longer half-life than other growth hormone secretagogues, which makes it more effective at stimulating the production of growth hormone over a longer period of time. However, there are also limitations to its use in lab experiments. It can be difficult to control the dose and timing of administration, and it can have a variety of effects on the body that may complicate data interpretation.

Zukünftige Richtungen

There are several potential future directions for research on ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate. One area of interest is its potential use in treating age-related muscle wasting and osteoporosis. It may also have potential for use in treating other conditions that are associated with growth hormone deficiency, such as Turner syndrome and Prader-Willi syndrome. Additionally, there is interest in exploring the potential use of ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate as a performance-enhancing drug, although this is a controversial topic that requires further research.
In conclusion, ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate is a non-peptide growth hormone secretagogue that has been extensively studied for its potential therapeutic uses. It works by stimulating the production of growth hormone and IGF-1 in the body, which can have a variety of effects on the body. While it has several advantages for use in lab experiments, there are also limitations to its use. There are several potential future directions for research on ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate, including its potential use in treating age-related muscle wasting and osteoporosis, as well as its potential use as a performance-enhancing drug.

Synthesemethoden

Ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate is synthesized through a multi-step process starting from 4-methylpyrazole. The first step involves the reaction of 4-methylpyrazole with 2-bromoacetophenone to form 3-(1-methylpyrazol-4-yl)-1-phenylpropan-1-one. This intermediate is then reacted with isobutyryl chloride to form ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate, which is the final product.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate has been extensively studied for its potential therapeutic uses. It has been shown to increase lean body mass and bone mineral density in elderly adults, as well as improve growth hormone deficiency in children. It has also been studied for its potential use in treating muscle wasting and osteoporosis.

Eigenschaften

IUPAC Name

ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-5-20-14(19)10-17(11(2)3)13(18)7-6-12-8-15-16(4)9-12/h6-9,11H,5,10H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPNUXMYVZZXAN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C(C)C)C(=O)C=CC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN(C(C)C)C(=O)/C=C/C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.